
GluR23Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GluR23Y is a biologically active peptide that has been utilized in various scientific studies, particularly in the field of neuroscience. It is known for its ability to inhibit the endocytosis of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain . The compound has a molecular weight of 1092.16 and a molecular formula of C51H69N11O16 .
Vorbereitungsmethoden
GluR23Y is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Analyse Chemischer Reaktionen
GluR23Y durchläuft in erster Linie Reaktionen, die für Peptide typisch sind, wie z. B. Hydrolyse und Oxidation. Hydrolyse kann unter sauren oder basischen Bedingungen stattfinden, was zum Abbau des Peptids in seine Bestandteile Aminosäuren führt. Oxidationsreaktionen können die Seitenketten bestimmter Aminosäuren, wie z. B. Methionin und Cystein, beeinflussen, was zur Bildung von Sulfoxiden bzw. Disulfiden führt . Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die hydrolysierten Aminosäuren und oxidierten Peptidderivate.
Wissenschaftliche Forschungsanwendungen
Key Research Findings
-
Cognitive Improvement in Alzheimer's Disease Models
- A study demonstrated that chronic administration of GluR23Y improved spatial memory in a rat model of Alzheimer's disease induced by amyloid beta (Aβ) neurotoxicity. The results indicated enhanced performance in the Morris Water Maze task, with a significant reduction in latency time to reach the target zone. This improvement was associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF) and decreased levels of c-Fos, an apoptotic marker .
-
Impact on Long-Term Depression
- Research has shown that this compound effectively inhibits long-term depression (LTD) in various brain regions, including the hippocampus and nucleus accumbens. By preventing the endocytosis of AMPARs, this compound maintains synaptic strength during periods that would typically lead to LTD, thus offering insights into mechanisms of learning and memory .
-
Behavioral Assessments
- In behavioral assessments involving Wistar rats, administration of Tat-GluR23Y (a variant of this compound) demonstrated significant improvements in cognitive performance following stress exposure. The peptide's ability to inhibit AMPAR endocytosis was linked to enhanced memory retention under stressful conditions .
Case Study 1: Alzheimer’s Disease Model
- Objective : To evaluate the effects of this compound on cognitive deficits induced by Aβ.
- Methodology : Adult male Wistar rats were divided into groups receiving saline or Aβ with or without Tat-GluR23Y treatment. Behavioral performance was assessed using the Morris Water Maze.
- Findings : Rats treated with Tat-GluR23Y showed significantly improved spatial memory compared to those receiving Aβ alone. Increased BDNF levels and decreased c-Fos levels were noted in the hippocampus post-treatment .
Case Study 2: Stress-Induced Memory Impairment
- Objective : To assess whether this compound can mitigate memory impairment due to acute stress.
- Methodology : Rats were subjected to stress protocols followed by treatment with Tat-GluR23Y. Memory performance was measured through behavioral tests.
- Findings : The administration of Tat-GluR23Y prior to stress exposure prevented memory deficits, suggesting its potential as a therapeutic agent for stress-related cognitive dysfunction .
Data Tables
Study | Model | Treatment | Outcome | Mechanism |
---|---|---|---|---|
Study 1 | Alzheimer’s Disease Rat Model | Tat-GluR23Y | Improved spatial memory | Increased BDNF, decreased c-Fos |
Study 2 | Stress-Induced Memory Impairment | Tat-GluR23Y | Prevented memory deficits | Inhibition of AMPAR endocytosis |
Wirkmechanismus
The primary mechanism of action of GluR23Y involves the inhibition of AMPA receptor endocytosis. By preventing the internalization of these receptors, this compound helps maintain their presence on the cell surface, thereby enhancing synaptic transmission and plasticity . This inhibition is achieved by introducing this compound into neurons through fusion with the membrane transduction domain of HIV-1 TAT . The molecular targets of this compound include the AMPA receptors, and its effects are mediated through pathways involving the CREB signaling pathway .
Vergleich Mit ähnlichen Verbindungen
GluR23Y ist einzigartig in seiner spezifischen Hemmung der AMPA-Rezeptor-Endocytose. Ähnliche Verbindungen umfassen andere Peptide, die AMPA-Rezeptoren oder andere Arten von Glutamatrezeptoren ansprechen. So wurden beispielsweise Peptide wie Tat-GluR23Y in der Forschung verwendet, um ihre Auswirkungen auf synaptische Plastizität und kognitive Funktionen zu untersuchen . this compound zeichnet sich durch seine spezifische Wirkung auf AMPA-Rezeptoren und seine nachgewiesene Wirksamkeit in verschiedenen Forschungsanwendungen aus, z. B. in Alzheimer-Studien und Suchtstudien .
Biologische Aktivität
GluR23Y, specifically in its peptide form Tat-GluR23Y, is a synthetic peptide that plays a crucial role in modulating synaptic plasticity by inhibiting the endocytosis of AMPA receptors, particularly the GluA2 subunit. This compound has garnered attention for its potential therapeutic effects in cognitive impairments associated with neurodegenerative diseases, especially Alzheimer's disease.
Tat-GluR23Y functions by blocking the phosphorylation of AMPA receptors, thereby preventing their endocytosis. This action is significant as it maintains the density of AMPA receptors at the synaptic membrane, which is essential for effective synaptic transmission and memory formation. The peptide's ability to inhibit long-term depression (LTD) contributes to its potential in enhancing cognitive functions disrupted by neurotoxic agents like amyloid beta (Aβ) .
Research Findings
Several studies have investigated the biological activity of Tat-GluR23Y, particularly its effects on cognitive function and neuroprotection:
- Cognitive Enhancement : A study demonstrated that chronic administration of Tat-GluR23Y significantly ameliorated cognitive deficits induced by Aβ1-42 in Wistar rats. The treated group exhibited improved performance in the Morris Water Maze test, indicating enhanced spatial memory compared to control groups .
- CREB Signaling Pathway : The peptide's administration resulted in elevated levels of cAMP-response element-binding protein (CREB) in the hippocampus, a key factor in memory consolidation and synaptic plasticity .
- Stress Response : Research indicated that Tat-GluR23Y could prevent memory impairment associated with acute stress by blocking LTD prior to stress exposure, suggesting its potential utility in managing stress-related cognitive dysfunctions .
Case Studies
The following table summarizes key findings from various studies involving Tat-GluR23Y:
Implications for Therapeutics
The findings regarding Tat-GluR23Y suggest that it may have significant therapeutic implications for treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions. By enhancing synaptic plasticity and preventing receptor endocytosis, Tat-GluR23Y could potentially restore cognitive functions impaired by pathological processes.
Future Directions
Further research is warranted to explore:
- The long-term effects of Tat-GluR23Y on cognitive function.
- Its efficacy across different models of neurodegeneration.
- Potential side effects or limitations in clinical applications.
Eigenschaften
Molekularformel |
C51H69N11O16 |
---|---|
Molekulargewicht |
1092.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1 |
InChI-Schlüssel |
SABFXOLOYWCIHR-CJSTXFCISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.